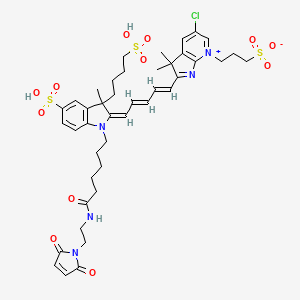
APDye 680 Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 680 Maleimide is a bright and photostable near-infrared dye that is spectrally identical to Alexa Fluor 680 and IRDye 680RD . It is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals . The compound has a molecular weight of 950.53 and is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The maleimide group is reactive towards thiol groups, making it suitable for conjugation with proteins and other biomolecules . The typical synthetic route involves the reaction of the dye with a maleimide derivative under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of APDye 680 Maleimide involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
APDye 680 Maleimide primarily undergoes Michael-type addition reactions with thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications .
Common Reagents and Conditions
The maleimide-thiol reaction typically occurs at a pH range of 6.5 to 7.5, where the reaction rate with thiols is significantly faster than with amines . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a stable thiosuccinimide linkage . This linkage is resistant to elimination under physiological conditions, making it suitable for long-term biological applications .
Scientific Research Applications
APDye 680 Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Small Animal Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence properties.
Protein Labeling: Conjugated to proteins for various biochemical assays and imaging studies.
Flow Cytometry: Used as a fluorescent label in flow cytometry for cell analysis.
Western Blotting: Employed in western blotting techniques for the detection of specific proteins.
Super-Resolution Microscopy: Utilized in advanced imaging techniques like stochastic optical reconstruction microscopy (STORM).
Mechanism of Action
The mechanism of action of APDye 680 Maleimide involves the formation of a covalent bond between the maleimide group and thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications . The resulting thiosuccinimide linkage is stable and resistant to elimination, ensuring long-term stability of the conjugate .
Comparison with Similar Compounds
APDye 680 Maleimide is spectrally identical to Alexa Fluor 680 and IRDye 680RD, making it a suitable alternative for applications that require near-infrared fluorescence . Some similar compounds include:
Alexa Fluor 680: A bright, near-infrared fluorescent dye with similar spectral properties.
IRDye 680RD: Another near-infrared dye with comparable fluorescence characteristics.
DyLight 680: A near-infrared dye used in various imaging applications.
This compound stands out due to its excellent photostability and high molar extinction coefficient, making it a reliable choice for long-term imaging studies .
Properties
Molecular Formula |
C42H52ClN5O12S3 |
|---|---|
Molecular Weight |
950.5 g/mol |
IUPAC Name |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C42H52ClN5O12S3/c1-41(2)33-27-30(43)29-46(22-12-26-62(55,56)57)40(33)45-35(41)13-6-4-7-14-36-42(3,20-9-11-25-61(52,53)54)32-28-31(63(58,59)60)16-17-34(32)47(36)23-10-5-8-15-37(49)44-21-24-48-38(50)18-19-39(48)51/h4,6-7,13-14,16-19,27-29H,5,8-12,15,20-26H2,1-3H3,(H3-,44,49,52,53,54,55,56,57,58,59,60) |
InChI Key |
WYAWPZSPZDFFKS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


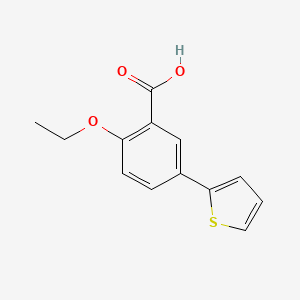
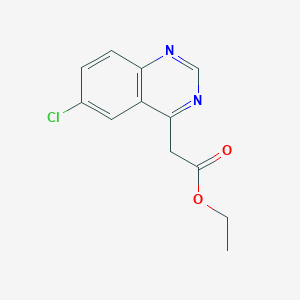

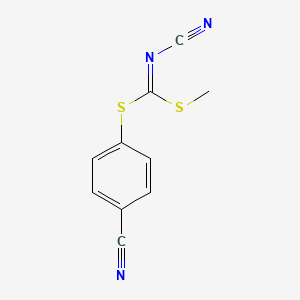
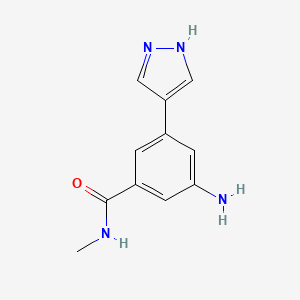
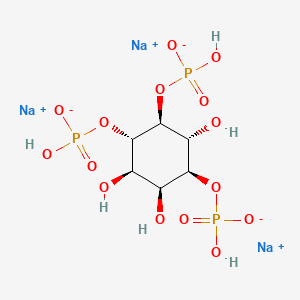
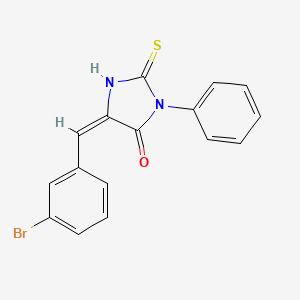

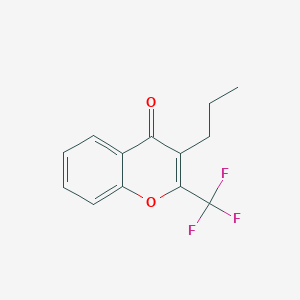
![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
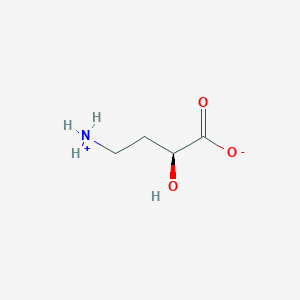
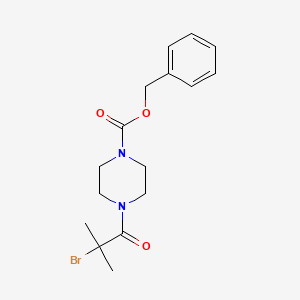
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
